Cas no 300819-90-3 (1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea)

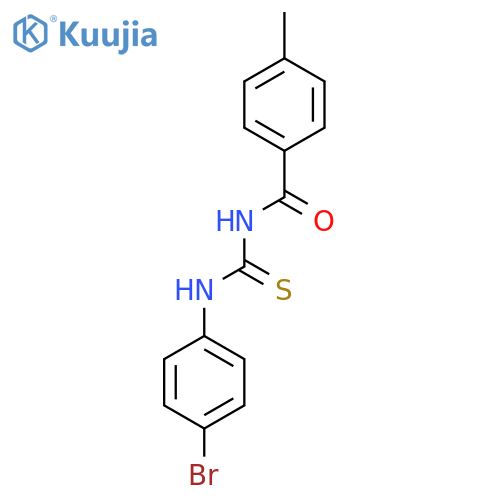

300819-90-3 structure

商品名:1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea

CAS番号:300819-90-3

MF:C15H13BrN2OS

メガワット:349.245521306992

MDL:MFCD00704861

CID:4712317

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 化学的及び物理的性質

名前と識別子

-

- 1-(4-BROMOPHENYL)-3-(4-METHYLBENZOYL)THIOUREA

- ZB002469

- ST50182751

- N-(4-bromophenylcarbamothioyl)-4-methylbenzamide

- N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide

- N-{[(4-bromophenyl)amino]thioxomethyl}(4-methylphenyl)carboxamide

- 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea

-

- MDL: MFCD00704861

- インチ: 1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20)

- InChIKey: NBFMIHVDEVIDJX-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)NC(NC(C1C=CC(C)=CC=1)=O)=S

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 348

- トポロジー分子極性表面積: 73.2

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB163641-5 g |

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | 5 g |

€377.50 | 2023-07-20 | ||

| Key Organics Ltd | MS-8306-10MG |

1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| TRC | B171000-2.5mg |

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | 2.5mg |

$ 155.00 | 2022-06-01 | ||

| Key Organics Ltd | MS-8306-20MG |

1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | MS-8306-0.5G |

1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| abcr | AB163641-5g |

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea; . |

300819-90-3 | 5g |

€377.50 | 2024-06-12 | ||

| TRC | B171000-1mg |

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | 1mg |

$ 80.00 | 2022-06-01 | ||

| Key Organics Ltd | MS-8306-1MG |

1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | MS-8306-5MG |

1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |

300819-90-3 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB163641-10g |

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea; . |

300819-90-3 | 10g |

€482.50 | 2024-06-12 |

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

300819-90-3 (1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 506-17-2(cis-Vaccenic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:300819-90-3)1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0